3-(4-Chlorophenyl)-1H-pyrazol-5-ol
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
- δ 12.16 ppm (br s, 1H, OH, enol form)
- δ 7.67 ppm (d, J = 2.6 Hz, H-5 pyrazole)
- δ 7.45–7.25 ppm (m, 4H, aromatic H)
¹³C NMR (CDCl₃) :
Mass Spectrometry (MS)
Table 1: Comparative Spectroscopic Data
| Technique | Enol Form Signals | Keto Form Signals |
|---|---|---|
| IR | O–H: 3200–3400 cm⁻¹ | C=O: 1680 cm⁻¹ |
| ¹H NMR | δ 12.16 (OH) | δ 5.91 (H-4 pyrazole) |
| ¹³C NMR | δ 164.0 (C3) | δ 195.7 (C=O) |
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
InChI Key |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization Using Methyl Propiolate
The most widely reported method involves reacting 4-chlorophenylhydrazine with methyl propiolate in tert-butanol under basic conditions. Potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack on the α,β-unsaturated ester. The reaction proceeds via a Michael addition-cyclization mechanism, yielding 3-(4-chlorophenyl)-1H-pyrazol-5-ol with 86.7% purity after recrystallization.
-
Dissolve 4-chlorophenylhydrazine hydrosulfate (57.5 g) in tert-butanol (1,000 mL).
-
Add potassium tert-butoxide (100.8 g) and stir for 10 minutes.
-
Introduce methyl propiolate (27.7 g) in tert-butanol (90 mL) at 45–50°C over 45 minutes.
-
Reflux for 1 hour, concentrate under reduced pressure, and acidify the aqueous residue.
-
Isolate the product via filtration (47.6 g, m.p. 185–187°C).
Key Parameters :
-
Solvent : tert-Butanol (boiling point: 82–83°C) enhances reaction kinetics.
-
Base : Potassium tert-butoxide ensures complete deprotonation of hydrazine.
Multicomponent Reactions (MCRs)
Solvent-Free Synthesis Using Ionic Liquid Catalysts
Eco-friendly MCRs employ aldehydes, ethyl acetoacetate, and hydrazine hydrate in the presence of acidic ionic liquids (e.g., [Et₃NH][HSO₄]). This one-pot method avoids volatile organic solvents and achieves 94% yield under optimized conditions.
-
Step 1 : Condensation of ethyl acetoacetate with hydrazine forms 3-methyl-1H-pyrazol-5(4H)-one.
-
Step 2 : Aldehyde activation by the ionic liquid promotes Knoevenagel condensation.
-
Step 3 : Michael addition of a second pyrazolone unit yields the bis-pyrazole, which is hydrolyzed to the target compound.
-
Catalyst : [Et₃NH][HSO₄] (0.5 mmol).
-
Temperature : 90°C.
-
Time : 35–40 minutes.
Post-Synthetic Modifications
Acid-Catalyzed Rearrangement
A patent by Lonza Ltd. describes enhancing regioselectivity by adjusting acid type and concentration. Using trifluoroacetic acid (0.005–0.25 equiv.) minimizes isomer formation (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) to <4%.
-
Acid Strength : Weak acids (e.g., acetic acid) favor the desired isomer.
-
Temperature : 60–140°C prevents thermal degradation.
Purification and Polymorphic Control
Crystallization Techniques
Polymorph I (monoclinic, space group P2₁/c) is preferentially formed using anisole or cyclopentyl methyl ether. Key steps include:
-
Adjust pH to ≤8 with HCl to precipitate the protonated form.
-
Cool the organic phase to −10°C over 8 hours.
-
Wash with cold cyclopentyl methyl ether.
-
XRPD Peaks (2θ): 9.2, 11.2, 12.8, 15.7, 18.4, 19.5, 20.4, 21.3, 23.0, 25.7, 26.7, 27.7.
-
Melting Point : 180°C (DSC onset).
Comparative Analysis of Synthetic Methods
Industrial-Scale Production
Lonza Ltd.’s Protocol
-
Reaction : ETFAA (ethyl 4,4,4-trifluoroacetoacetate) reacts with methyl hydrazine in ethanol.
-
Distillation : Remove ethanol under reduced pressure.
-
Crystallization : Add water and isolate via filtration.
Scale-Up Data :
-
Throughput : 100 kg/batch.
-
Purity : 99.2% (HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
